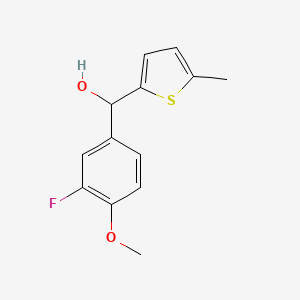

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol

Description

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol (CAS: 956576-62-8) is a fluorinated aromatic compound featuring a methoxy group at the 4-position of the phenyl ring and a 5-methylthienyl moiety attached to a methanol group. This compound falls into the category of benzenesulfonamide analogs and heterocyclic alcohols, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties . However, it is listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO2S/c1-8-3-6-12(17-8)13(15)9-4-5-11(16-2)10(14)7-9/h3-7,13,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAXUTYELRWLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC(=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reactants :

-

1-(3-Fluoro-4-methoxyphenyl)ethanone (1.0 equiv)

-

Malononitrile (1.2 equiv)

-

Sulfur powder (1.5 equiv)

-

Mild base (e.g., morpholine, 1.5 equiv)

-

-

Conditions :

-

Solvent: Ethanol or DMF

-

Temperature: 80–100°C

-

Duration: 6–12 hours

-

-

Outcome :

-

Methylation :

Phenyl Component Preparation

The 3-fluoro-4-methoxyphenyl group is derived from 3-fluoro-4-methoxybenzaldehyde , a commercially available precursor.

Fluorination and Methoxylation:

-

Direct synthesis : Electrophilic fluorination of 4-methoxyphenyl derivatives using N-fluorobenzenesulfonimide (NFSI) in the presence of n-BuLi at −78°C.

-

Alternative : Methoxylation via Williamson ether synthesis on 3-fluoro-4-hydroxyphenyl compounds.

Coupling Strategies

Grignard Reaction

Stepwise alcohol formation via nucleophilic addition of thienylmagnesium bromide to a benzaldehyde derivative:

-

Thienyl Grignard Reagent :

-

5-Methyl-2-bromothiophene (1.0 equiv) reacted with Mg in THF under argon.

-

-

Coupling :

-

Add 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) to the Grignard reagent at 0°C.

-

Warm to room temperature, stir for 2 hours.

-

-

Workup :

-

Quench with NH₄Cl, extract with ethyl acetate, and purify via silica chromatography.

-

Yield : 68–75%.

-

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling for regioselective bond formation:

| Component | Reagent |

|---|---|

| Phenyl boronic acid | 3-Fluoro-4-methoxyphenyl boronic acid |

| Thienyl halide | 5-Methyl-2-iodothiophene |

-

Catalyst System :

-

Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

-

Conditions :

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 90°C

-

Duration: 12 hours

-

-

Outcome :

Reduction of Ketone Intermediates

Ketone reduction to yield the final alcohol:

-

Ketone Synthesis :

-

Couple 3-fluoro-4-methoxybenzoyl chloride with 5-methyl-2-thienyllithium.

-

-

Reduction :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Gewald + Grignard | 68–75 | Cost-effective, scalable | Requires anhydrous conditions |

| Suzuki Coupling | 82–88 | High regioselectivity | Pd catalysts increase cost |

| Ketone Reduction | 70–78 | Straightforward workup | Intermediate ketone synthesis needed |

Industrial-Scale Considerations

-

Continuous Flow Systems : Improve efficiency for steps like fluorination and coupling.

-

Catalyst Recycling : Pd recovery methods reduce costs in Suzuki reactions.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The fluorine atom or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-4-methoxybenzaldehyde, while reduction could produce 3-fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methane.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol serves as an intermediate for the development of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be tailored for specific applications.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce pro-inflammatory cytokine production in cell models, indicating its potential role in managing inflammatory diseases.

- Anticancer Potential : Early research has demonstrated that the compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Anticancer Activity : A study explored the anticancer properties of similar compounds and found that modifications to the thienyl moiety can enhance activity against melanoma and prostate cancer cell lines. Compounds with specific substitutions exhibited IC50 values ranging from 0.4 to 38.3 μM against different cancer types .

- Biological Mechanisms : Investigations into the mechanisms of action revealed that the compound can interact with specific enzymes and receptors, modulating their activity and leading to diverse biological effects.

- Material Science Applications : The compound's unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs), expanding its utility beyond traditional medicinal chemistry.

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential use in treating resistant infections. |

| Anti-inflammatory | Reduces cytokine production; potential application in inflammatory disease management. |

| Anticancer | Inhibits growth of cancer cell lines; mechanisms include apoptosis and cell cycle arrest. |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- In contrast, analogs like 4-ethylthiophenyl-(5-methyl-2-thienyl)methanol replace OCH₃ with a lipophilic ethylthio group, which may improve membrane permeability .

- Thienyl vs. Thiazole Moieties : The thienyl group in the target compound is a sulfur-containing heterocycle with aromaticity, while thiazole-based analogs (e.g., CAS 180207-34-5) introduce a nitrogen atom, altering hydrogen-bonding capacity and electronic distribution .

Biological Activity

3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

- Chemical Formula : C12H11FO2S

- Molecular Weight : 238.28 g/mol

- CAS Number : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Research indicates that compounds with similar structures can act as inhibitors or activators in biochemical pathways, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

Studies have shown that derivatives of methanol compounds exhibit significant antimicrobial and antifungal activities. The structural features of this compound may enhance its binding affinity to microbial targets, potentially inhibiting their growth .

Cytotoxicity and Cancer Research

Research has indicated that compounds related to this class may possess cytotoxic effects against various cancer cell lines. For instance, modifications in the phenolic structure have been linked to enhanced antiproliferative activity. The IC50 values for related compounds often range from nanomolar to micromolar concentrations, indicating potent activity against melanoma and prostate cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of similar compounds, it was found that certain derivatives showed strong inhibition against Pseudomonas aeruginosa, a common pathogen associated with infections. The mechanism involved the inhibition of signal molecule biosynthesis, which is crucial for bacterial communication and biofilm formation .

Study 2: Anticancer Activity

A comparative analysis of various methanol derivatives demonstrated that modifications in the aromatic rings significantly influenced cytotoxicity. For example, a derivative with a trifluoromethyl group exhibited IC50 values as low as 21 nM against multiple cancer cell lines, suggesting that structural enhancements can lead to improved therapeutic efficacy .

Data Summary

| Compound | Activity Type | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | <10 | Pseudomonas aeruginosa |

| Related Compound A | Cytotoxicity | 0.4 - 2.2 | Melanoma Cell Lines |

| Related Compound B | Cytotoxicity | 1.6 - 3.9 | Prostate Cancer Cell Lines |

Q & A

Q. What computational methods predict stability under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.